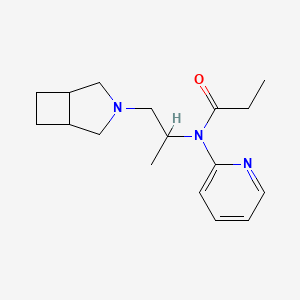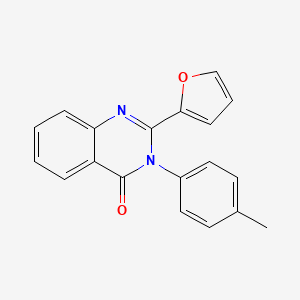![molecular formula C10H15N3O6 B14162545 1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione CAS No. 4338-38-9](/img/structure/B14162545.png)
1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound features a pyrimidine ring substituted with amino, hydroxyl, and hydroxymethyl groups, making it a versatile molecule for numerous applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve yield, often involving purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting amino groups to amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Paromomycin: An aminoglycoside antibiotic with a similar sugar moiety.
Kanamycin B: Another aminoglycoside with comparable functional groups.
Uniqueness
1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
4338-38-9 |
|---|---|
Fórmula molecular |
C10H15N3O6 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
1-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O6/c11-6-7(16)4(3-14)19-9(8(6)17)13-2-1-5(15)12-10(13)18/h1-2,4,6-9,14,16-17H,3,11H2,(H,12,15,18) |
Clave InChI |
IZLZJUWETLREMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


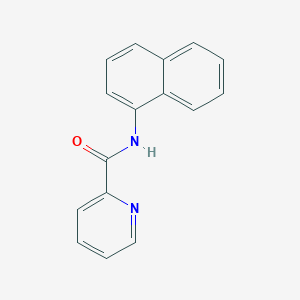
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)


![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)
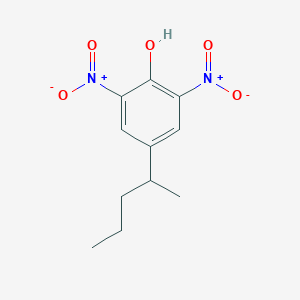
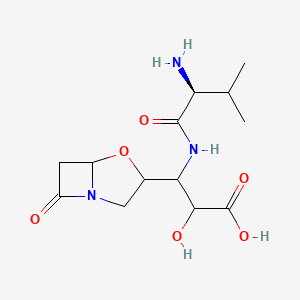
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
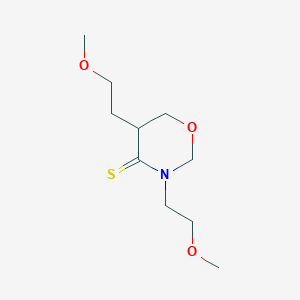

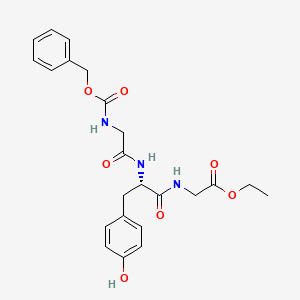
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
